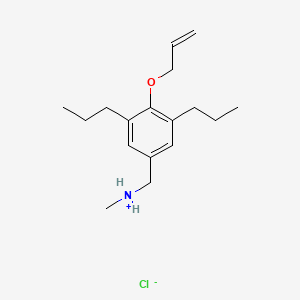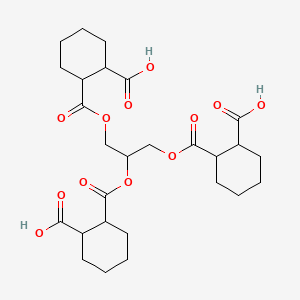
Glycerol tri(hexahydrophthalate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is a chemical compound with the molecular formula C27H38O12. It is known for its unique structure, which includes three cyclohexane-1,2-dicarboxylate groups attached to a propane backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) typically involves the esterification of propane-1,2,3-triol with cyclohexane-1,2-dicarboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Propane-1,2,3-triyl tris(cyclohexanol).
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar structure but with heptanoate groups instead of cyclohexane-1,2-dicarboxylate.
Triolein: A triglyceride with three oleic acid groups attached to a glycerol backbone
Uniqueness
Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68901-23-5 |
|---|---|
Fórmula molecular |
C27H38O12 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
IZWUWCWNWYLTHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


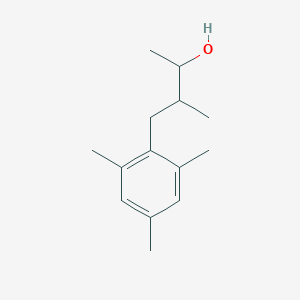
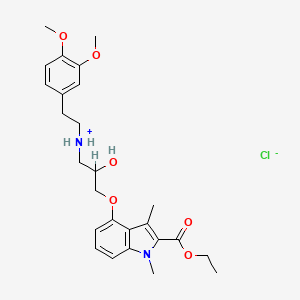
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)

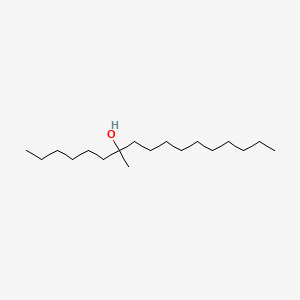
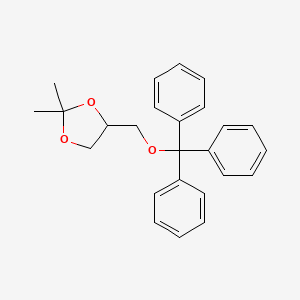

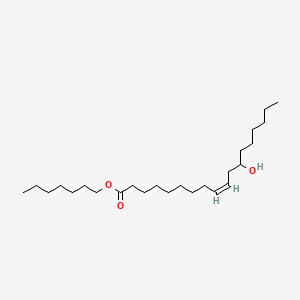

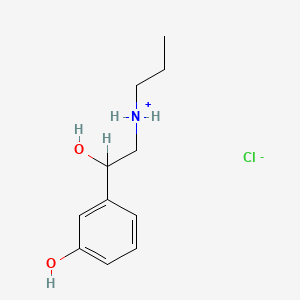
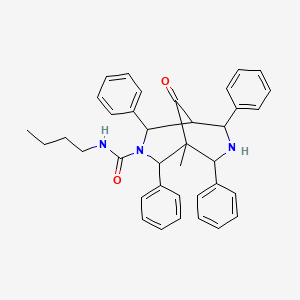
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
